![molecular formula C9H8N2O3 B2848730 Methyl 2-aminobenzoxazole-4-carboxylate CAS No. 1007112-51-7](/img/structure/B2848730.png)
Methyl 2-aminobenzoxazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthetic route for Methyl 2-aminobenzoxazole-4-carboxylate involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. Detailed synthetic strategies and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzoxazole ring fused with a carboxylate group. The nitrogen atom in the benzoxazole ring is substituted with a methyl group. The arrangement of atoms and bonds can be visualized using molecular modeling software or by referring to structural diagrams .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Biological Activities : The compound exhibits a broad substrate scope and functionalization potential. It has been linked to several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
- Substituent Effects : The presence of specific substituents on the benzoxazole ring influences its inhibitory activity. For instance, 4-methyl and 5-chloro substituents showed the highest inhibitory activity for AChE and BuChE, respectively .
- Ionic Liquid-Catalyzed Oxidative Amination : Researchers have developed a green and efficient method for the direct oxidative amination of benzoxazoles using heterocyclic ionic liquid as a catalyst. This method yields 2-aminobenzoxazoles with good to excellent yields .
- Diverse Synthetic Methodologies : Various synthetic pathways exist for benzoxazole derivatives using 2-aminophenol. These include reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different conditions and catalysts (nanocatalysts, metal catalysts, and ionic liquid catalysts) .
- Economical and Simple Operation : Some of these methods offer benefits such as ambient conditions, the use of green solvents, and straightforward operations .
- Chloromethyl-Benzoimidazole Derivatives : The synthesis of designed benzoxazole derivatives involves intermediates like 2-(chloromethyl)-1H-benzo[d]imidazole. This compound is obtained through a reaction between ortho-phenylenediamine, chloroacetic acid, and hydrochloric acid .
Medicinal Chemistry and Drug Discovery
Inhibitory Activity Against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Green Synthesis and Catalysis
Synthetic Strategies and Pathways
Design and Synthesis of Derivatives
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-aminobenzoxazole-4-carboxylate is a derivative of benzoxazole, a heterocyclic compound that has been found to exhibit a wide spectrum of pharmacological activities Benzoxazole derivatives have been reported to interact with various biological targets such as 5-ht3 receptors , melatonin receptors , and Rho-kinase . These targets play crucial roles in various physiological processes, including neurotransmission, circadian rhythm regulation, and cellular signaling.
Mode of Action
For instance, they can act as antagonists, inhibiting the activity of their target proteins . The specific interaction of Methyl 2-aminobenzoxazole-4-carboxylate with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
These could include pathways related to neurotransmission, inflammation, and cellular proliferation . The downstream effects of these interactions could potentially lead to various therapeutic outcomes, such as antimicrobial, anti-inflammatory, and anticancer effects .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities . These effects are likely the result of the compound’s interactions with its biological targets and the subsequent alterations in cellular processes.
Action Environment
The action, efficacy, and stability of Methyl 2-aminobenzoxazole-4-carboxylate could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature
properties
IUPAC Name |
methyl 2-amino-1,3-benzoxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOWPIRBUDTROX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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